molecular formula C16H24N2O B3847090 N-cyclohexyl-N'-(4-isopropylphenyl)urea

N-cyclohexyl-N'-(4-isopropylphenyl)urea

Cat. No.: B3847090
M. Wt: 260.37 g/mol
InChI Key: IOKKFKSAJOPFSQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-N'-(4-isopropylphenyl)urea is a bioactive small molecule belonging to the phenyl-urea class of compounds, with the molecular formula C16H24N2O and a molecular weight of 260.37 g/mol . This compound is supplied for professional research and industrial use only and is not approved for medical or consumer applications. Recent scientific investigations into phenyl-urea-based small molecules have highlighted their significant potential in antimicrobial research . Specifically, compounds within this structural class have been identified as inhibitors of Staphylococcus aureus Penicillin-Binding Protein 4 (PBP4), a key bacterial enzyme . PBP4 is a crucial drug target because it is required for the bacterium to invade bone tissue, leading to osteomyelitis, and it also modulates resistance to fifth-generation cephalosporin antibiotics, such as ceftobiprole . Researchers are exploring phenyl-urea scaffolds like this one for their dual-function potential: to limit bone infections by preventing bacterial invasion and to reverse antibiotic resistance in pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) when used as an adjuvant with existing β-lactam drugs . The mechanism of action involves inhibiting the epoxide hydrolase activity of the target protein, thereby disrupting its biological function . This makes this compound a valuable compound for researchers in infectious disease and antibiotic discovery programs.

Properties

IUPAC Name

1-cyclohexyl-3-(4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-12(2)13-8-10-15(11-9-13)18-16(19)17-14-6-4-3-5-7-14/h8-12,14H,3-7H2,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKKFKSAJOPFSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares N-cyclohexyl-N'-(4-isopropylphenyl)urea with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Solubility (g/L, 20°C) Key Applications
This compound Cyclohexyl, 4-isopropylphenyl C₁₆H₂₄N₂O 260.38 Inferred: Low (~0.06) Hypothesized: sEH inhibition, agrochemicals
CPU (N-cyclohexyl-N'-(3-phenylpropyl)urea) Cyclohexyl, 3-phenylpropyl C₁₆H₂₄N₂O 260.38 Not reported sEH inhibitor
Isoproturon (N,N-Dimethyl-N'-(4-isopropylphenyl)urea) Dimethyl, 4-isopropylphenyl C₁₂H₁₈N₂O 206.29 0.06 Herbicide
IPPU (1-(4-isopropylphenyl)urea) Single 4-isopropylphenyl C₁₀H₁₄N₂O 178.23 Not reported Pesticide metabolite
TPPU (N-[1-(1-oxopropyl)-4-piperidinyl]-N'-[4-(trifluoromethoxy)phenyl]urea) Piperidinyl, trifluoromethoxyphenyl C₁₅H₁₈F₃N₃O₃ 357.32 High (aqueous) Potent sEH inhibitor
Key Observations:
  • Substituent Effects :

    • The cyclohexyl group in This compound and CPU confers higher hydrophobicity compared to Isoproturon ’s dimethyl group, likely reducing aqueous solubility .
    • The 4-isopropylphenyl group (shared with Isoproturon and IPPU ) enhances lipophilicity, favoring membrane permeability but limiting solubility .
  • Solubility :

    • Isoproturon ’s solubility (0.06 g/L) suggests that This compound may exhibit even lower solubility due to its bulkier substituents .
(a) sEH Inhibition Potential
  • CPU and TPPU are established sEH inhibitors, with urea scaffolds critical for binding to the enzyme’s catalytic site .

Q & A

Q. What are the recommended synthetic routes for N-cyclohexyl-N'-(4-isopropylphenyl)urea, and how can reaction yields be optimized?

The compound can be synthesized via urea-forming reactions between cyclohexylamine and 4-isopropylphenyl isocyanate. Optimization involves controlling stoichiometry (1:1 molar ratio), using anhydrous solvents (e.g., dichloromethane or THF), and maintaining temperatures between 0–25°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves yields. Monitoring reaction progress with TLC or HPLC ensures completion .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR (¹H/¹³C): Confirms structural integrity, with cyclohexyl protons appearing as multiplet signals (δ 1.2–1.8 ppm) and urea NH protons as broad singlets (δ 5.5–6.5 ppm).
  • HPLC/GC : Assesses purity using reversed-phase C18 columns (acetonitrile/water mobile phase) or GC-MS with electron ionization.
  • Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight verification (e.g., [M+H]⁺ peak at m/z 289.2) .

Q. What are the stability considerations under various pH and solvent conditions?

Hydrolysis of the urea moiety occurs under strongly acidic (HCl, >2 M) or basic (NaOH, >1 M) conditions, yielding cyclohexylamine and 4-isopropylphenyl isocyanate. Stability in polar aprotic solvents (DMF, DMSO) is higher than in protic solvents (methanol, water). Long-term storage requires anhydrous conditions at −20°C .

Advanced Research Questions

Q. How does this compound interact with soluble epoxide hydrolase (sEH), and what methodologies identify key binding residues?

The compound acts as a competitive sEH inhibitor by forming hydrogen bonds between its urea oxygen and residues T383/Y466 and NH groups with D335 in the catalytic triad. Methodologies include:

  • X-ray crystallography : Resolves binding modes at 1.8–2.2 Å resolution.
  • Molecular docking : Predicts binding affinity (e.g., AutoDock Vina with AMBER force fields).
  • Site-directed mutagenesis : Validates residue roles (e.g., D335A mutation reduces inhibition by >90%) .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

Discrepancies arise from assay conditions (e.g., enzyme source, pH, substrate concentration). Standardization strategies:

  • Use recombinant human sEH for consistency.
  • Normalize activity to positive controls (e.g., AUDA, a known sEH inhibitor).
  • Validate via orthogonal assays (fluorometric vs. LC-MS-based epoxide hydrolysis) .

Q. How can QSAR models guide the design of derivatives with improved inhibitory activity?

Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values. Key parameters:

  • Hydrophobicity (logP) : Optimal logP 3.5–4.5 enhances membrane permeability.
  • Steric parameters : Bulkier substituents (e.g., iodine at the 4-position) improve binding to hydrophobic pockets (e.g., F267/W336 residues) .

Q. What environmental monitoring techniques detect this compound in ecosystems?

  • Solid-phase extraction (SPE) : Concentrates the compound from water/soil samples using C18 cartridges.
  • LC-MS/MS : Quantifies residues via MRM transitions (e.g., m/z 289→155 for quantification). Detection limits ≤1 ppb in agricultural runoff .

Q. How do structural modifications (e.g., halogen substitution) affect target selectivity?

Halogen substitution (e.g., iodine at the 4-position) increases affinity for epoxide hydrolase 2 (EH2) over sEH due to enhanced hydrophobic interactions. Selectivity is assessed via:

  • Enzyme inhibition assays : Compare IC₅₀ values across EH isoforms.
  • Thermal shift assays : Measure ΔTm to evaluate binding stabilization .

Notes

  • Avoid commercial sources (e.g., Benchchem) per user guidelines.
  • All data derived from peer-reviewed methodologies in the provided evidence.
  • Structural analogs (e.g., iodophenyl derivatives) are referenced to contextualize mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclohexyl-N'-(4-isopropylphenyl)urea
Reactant of Route 2
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N-cyclohexyl-N'-(4-isopropylphenyl)urea

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